Compound Description: Alectinib hydrochloride is a medication used as a first-line treatment for non-small cell lung cancer. It has three known polymorphs, although their crystal structures were previously unknown due to the compound's low solubility. []
Relevance: While alectinib hydrochloride shares a morpholine ring with the target compound, 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride, its core structure differs significantly. The presence of a morpholine ring highlights a potential area of structural similarity, warranting further investigation into shared pharmacological properties. []
Compound Description: This compound's crystal structure has been determined, revealing a triclinic crystal system. []
Relevance: This compound shares the 4-(6-pyrimidin-4-yl)morpholine core structure with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. The key difference lies in the substituent at the 6th position of the pyrimidine ring. This structural similarity suggests potential overlap in their chemical and biological properties. []
Compound Description: FIPM is a compound developed as a potential PET tracer for visualizing leucine-rich repeat kinase 2 (LRRK2) in the brain. [] Despite showing high in vitro binding affinity for LRRK2, in vivo studies in mice revealed limited specific binding. []
Relevance: FIPM shares a morpholine ring and a 6-substituted pyridine ring with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. While the core structures differ (pyridine vs. pyrimidine), the presence of similar substituents and their positions suggests potential commonalities in their synthesis or pharmacological profiles. []
Compound Description: This compound's crystal structure has been determined, exhibiting a monoclinic crystal system. []
N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione
Compound Description: These two compounds, a 1,3,4-oxadiazole and a 1,2,4-triazole derivative, are synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide. Their crystal structures reveal distinct planar and non-planar conformations, respectively, with intermolecular hydrogen bonds influencing their three-dimensional networks. []
Relevance: These compounds highlight the diverse heterocyclic chemistry relevant to the field but do not share significant structural similarity with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. They belong to different chemical classes and lack common structural features. []
Compound Description: This series of derivatives was synthesized and evaluated for antibacterial activity. []
Relevance: While these derivatives share some heterocyclic features with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride, their complex structures, featuring imidazole and oxetane rings, significantly differ. []
Compound Description: PDM-042 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor with potential for treating schizophrenia. [] It exhibits high affinity for rat striatum membranes and demonstrates good brain penetration and oral bioavailability. []
Relevance: PDM-042 shares the 4-(6-pyrimidin-4-yl)morpholine core structure with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. While the substituents on the pyrimidine ring differ, the significant structural similarity suggests PDM-042 might provide valuable insights into the target compound's potential biological activity, particularly regarding PDE10A inhibition. []
Compound Description: This series of compounds was synthesized and displayed promising antibacterial and hemolytic activities. []
Relevance: These derivatives, while containing a morpholine ring, are structurally distinct from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the 1,3,4-oxadiazole ring and the thioether linker. []
Compound Description: These coumarin derivatives were synthesized with the aim of exploring their potential antimicrobial properties. []
Relevance: These compounds, while containing a morpholine ring, differ significantly from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the coumarin ring system and the absence of a pyrimidine ring. []
Compound Description: This compound displayed promising anti-breast cancer activity against the MCF-7 cell line, exceeding the potency of the standard drug 4-hydroxytamoxifen. []
Relevance: While structurally distinct from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of pyrazole and benzenesulfonamide moieties, this compound highlights the potential of morpholine-containing molecules in medicinal chemistry, particularly in cancer research. []
Compound Description: This series of compounds was synthesized via Claisen-Schmidt condensation reactions. []
Relevance: These compounds, while containing a morpholine ring, are structurally different from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the piperidin-4-one core and the absence of a pyrimidine ring. []
(2E, 6E)-2-({4-hydroxy-3-[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one (Morpholine Mannich base of AMACS) and its Analogs
Compound Description: These asymmetrical mono-carbonyl analogs of curcumin were evaluated for their antioxidant and anti-inflammatory activities. []
Relevance: Although these compounds share a morpholine ring with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride, their core structure, based on a cyclohexanone scaffold, is considerably different. []
2-Ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl Benzenesulfonates (3) and their Derivatives
Compound Description: This series of 1,2,4-triazole derivatives was synthesized and evaluated for their antibacterial and aldose reductase (AR) inhibitory activities. []
Relevance: These compounds belong to a different chemical class than 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride, lacking any significant structural similarity despite the presence of a morpholine ring in some derivatives. []
Compound Description: Cpd27 is a potent and selective inhibitor of the TAF1(2) bromodomain, identified as a potential target for oncology research. []
Relevance: Cpd27, while containing a morpholine ring, exhibits a highly complex structure with multiple fused heterocycles, distinguishing it significantly from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []
Compound Description: This compound is a highly selective PDE10A inhibitor, developed as a potential therapeutic for psychosis and schizophrenia. []
3-Chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine
Compound Description: The crystal and molecular structure of this compound were determined using X-ray diffraction and compared to theoretical calculations. []
Relevance: This compound shares the 6-(morpholine-4-yl)-pyridazine core structure with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. The key structural difference lies in the chlorine and phenyl substituents on the pyridazine ring and the lack of a cyclobutyl substituent. []
Compound Description: This compound's structure was characterized using spectroscopic methods and further investigated through theoretical calculations. []
Relevance: Despite containing a morpholine ring, this compound is structurally dissimilar to 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the triazole ring and the benzyl and isopropylbenzylidenamino substituents. []
Compound Description: This compound is synthesized through catalytic hydrogenation of a related tetrahydropyridine derivative. [, ] The process was optimized for catalyst selection and reaction conditions. [, ]
Compound Description: The crystal structure of this compound has been determined, showing a nearly planar 2H-chromene ring system and a chair conformation for the morpholine ring. []
Relevance: While this compound contains a morpholine ring, its structure is significantly different from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the chromene ring system and the carbodithioate group. []
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline
Compound Description: This compound was successfully synthesized with a yield of 61.7%. []
Relevance: Although this compound contains a morpholine ring, its core structure, centered around a triazine ring, is distinct from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []
Compound Description: The crystal structure of this compound has been determined, exhibiting a triclinic crystal system. []
2-(Benzimidazol-2-yl)-3-arylquinoxalines with Morpholine, Piperidine, and N-Substituted Piperazine Substituents
Compound Description: This series of compounds demonstrated promising antitumor activity, particularly against human lung adenocarcinoma (A549 cell line). []
Compound Description: This series of compounds, characterized by a fused benzo[b]pyrimido[5,4-e][1,4]thiazine ring system, was synthesized and characterized. []
Relevance: These compounds, while containing a morpholine ring, are structurally diverse from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the benzo[b]pyrimido[5,4-e][1,4]thiazine scaffold. []
4-(4-Methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine and 4-Methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine Derivatives
Compound Description: This series of compounds, featuring a pyrimido[4,5-b][1,4]thiazine ring system, was synthesized and characterized. []
Relevance: These compounds, containing either a morpholine or piperidine ring, differ significantly from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the pyrimido[4,5-b][1,4]thiazine core structure. []
A Mixture of 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-Fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol
Compound Description: This mixture of compounds, formulated in thistle seed oil, was investigated for its potential in treating fungal skin diseases in animals. []
(E)-4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one and its Derivatives
Compound Description: This oxazol-5(4H)-one derivative and its subsequent reaction products were synthesized and evaluated for their antimicrobial and anticancer activities. []
Relevance: These compounds, despite their diverse structures, do not share any significant structural similarity with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []
3-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one and its Derivatives
Compound Description: This furan-2(3H)-one derivative and its reaction products were synthesized and tested for their antimicrobial and anticancer activities. []
Relevance: This series of compounds, although diverse in structure, lacks any significant structural similarity to 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []
Compound Description: These quinoline derivatives were synthesized via the Buchwald-Hartwig amination reaction. Photophysical analyses and DNA binding studies were conducted. []
Compound Description: HEC72702 is a potent hepatitis B virus (HBV) capsid inhibitor. It exhibits reduced hERG activity and CYP enzyme induction compared to earlier analogues. []
6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-one System
Compound Description: This series of compounds was synthesized via a streamlined three-step methodology involving N-alkylation, CuAAC, and [4+2] cyclization reactions. []
Relevance: These compounds, although structurally diverse, do not share any significant structural features with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []
Compound Description: The crystal structure of this compound was determined, revealing a nearly planar 2H-chromene ring system and a chair conformation for the morpholine ring. []
Relevance: While this compound contains a morpholine ring, its structure, featuring a chromene ring system and a carbodithioate group, is substantially different from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []
Compound Description: These quinoline-pyrimidine hybrid compounds were synthesized and evaluated for their anticancer activity against HepG2 and KB cancer cell lines. []
Relevance: These compounds, while containing a pyrimidine ring, differ substantially from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the quinoline ring system and the absence of a morpholine ring. []
3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2- carboxamides (9a-f) and Carbamoyl Thiophene-chloro-4-oxoazetidin-dioxaphosphol-(Morpholine/Piperidine/4-methyl piperizine)-carboxamides (9g-i)
Compound Description: These compounds were synthesized, characterized, and subjected to biological evaluation and docking studies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.